molecular formula C15H12N2S2 B2483029 4-Phenyl-3-(phenylamino)-2,3-dihydro-1,3-thiazole-2-thione CAS No. 71399-75-2

4-Phenyl-3-(phenylamino)-2,3-dihydro-1,3-thiazole-2-thione

Cat. No.: B2483029
CAS No.: 71399-75-2
M. Wt: 284.4
InChI Key: FZAIJITYRWUEAC-UHFFFAOYSA-N
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Description

4-Phenyl-3-(phenylamino)-2,3-dihydro-1,3-thiazole-2-thione is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3-(phenylamino)-2,3-dihydro-1,3-thiazole-2-thione typically involves the reaction of phenyl isothiocyanate with 2-aminothiophenol under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3-(phenylamino)-2,3-dihydro-1,3-thiazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Phenyl-3-(phenylamino)-2,3-dihydro-1,3-thiazole-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-3-(phenylamino)-2,3-dihydro-1,3-thiazole-2-thione involves its interaction with specific molecular targets. For example, it has been shown to interact with the γ-aminobutyric acid (GABA) receptor, which plays a crucial role in the central nervous system . The compound’s binding to this receptor can modulate neuronal activity, leading to its potential anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-3-(phenylamino)-2,3-dihydro-1,3-thiazole-2-thione is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-anilino-4-phenyl-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S2/c18-15-17(16-13-9-5-2-6-10-13)14(11-19-15)12-7-3-1-4-8-12/h1-11,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAIJITYRWUEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=S)N2NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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